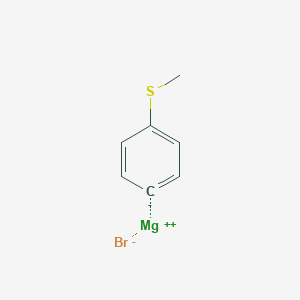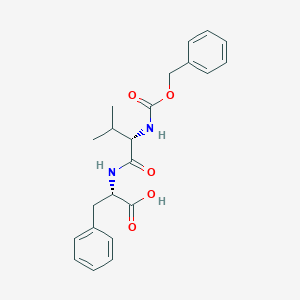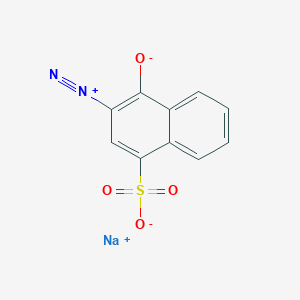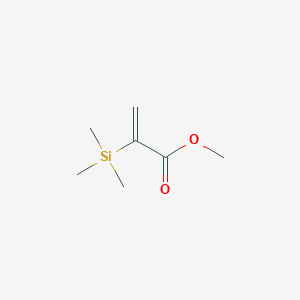![molecular formula C7H4BrNS B101063 3-Bromothieno[2,3-c]pyridine CAS No. 28783-17-7](/img/structure/B101063.png)
3-Bromothieno[2,3-c]pyridine
Übersicht
Beschreibung
3-Bromothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrNS . It has a molecular weight of 214.08 g/mol . The IUPAC name for this compound is 3-bromothieno[2,3-c]pyridine .
Molecular Structure Analysis
The molecular structure of 3-Bromothieno[2,3-c]pyridine consists of a pyridine ring fused with a thiophene ring, with a bromine atom attached . The InChI code for this compound is InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H .Physical And Chemical Properties Analysis
3-Bromothieno[2,3-c]pyridine has a molecular weight of 214.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 212.92478 g/mol . Its topological polar surface area is 41.1 Ų .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition for Drug Discovery
The thieno[2,3-c]pyridine scaffold is utilized in the synthesis of GRK2 kinase inhibitors. These inhibitors are crucial in drug discovery programs targeting various diseases where kinase activity is dysregulated. The thieno[2,3-c]pyridine moiety serves as a starting point for the development of potent and highly ligand-efficient inhibitors .
Development of Fluorescent Compounds
Thieno[2,3-c]pyridine derivatives exhibit significant potential in the creation of fluorescent compounds. These compounds are used in a wide array of applications, including organic light-emitting diodes (OLEDs), photovoltaics, fluorescence dyes, and chemosensors .
Photophysical Property Studies
The study of photophysical properties of thieno[2,3-c]pyridine derivatives is essential for understanding their behavior in various lighting conditions. This research has implications for their use in nonlinear optics and photovoltaic cell technology .
Synthesis of Heteroaromatic Motifs
The heteroaromatic motifs of thieno[2,3-c]pyridine are frequently employed in medicinal chemistry due to their well-defined structural features and the ability to form secondary interactions with biological targets. This makes them valuable in the synthesis of complex molecules for therapeutic purposes .
Surface Plasmon Resonance Studies
Surface Plasmon Resonance (SPR) studies involving thieno[2,3-c]pyridine derivatives help confirm the binding of these compounds to their targets. This technique is vital for validating the efficacy of potential drug candidates .
Chemical Transformations and Selectivity
The presence of a heteroatom in the aromatic ring of thieno[2,3-c]pyridine leads to attenuated reactivity and increased selectivity in chemical transformations. This property is beneficial for achieving specificity in chemical reactions .
Labeling and Coloring in Image-Guided Surgery
Derivatives of thieno[2,3-c]pyridine can be used as labels and coloring agents in image-guided surgery. This application is particularly important for identifying and delineating malignancies during surgical procedures .
Optimization of Drug Candidates
The thieno[2,3-c]pyridine core is optimized for interaction with kinase proteins, which is crucial for the development of new drug candidates. Understanding the molecular basis of these interactions is key to designing more effective therapeutics .
Safety and Hazards
3-Bromothieno[2,3-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
The primary target of 3-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G-protein coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
3-Bromothieno[2,3-c]pyridine interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The compound binds to the ATP-binding site of the kinase, inhibiting its activity . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by 3-Bromothieno[2,3-c]pyridine affects the GPCR signaling pathway . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the downstream effects of GPCR signaling .
Result of Action
The inhibition of GRK2 by 3-Bromothieno[2,3-c]pyridine leads to enhanced GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR involved. For instance, enhanced signaling through certain GPCRs can lead to increased cell proliferation or altered immune responses .
Eigenschaften
IUPAC Name |
3-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCEXXHTNFGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346425 | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28783-17-7 | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)


![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)






![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

